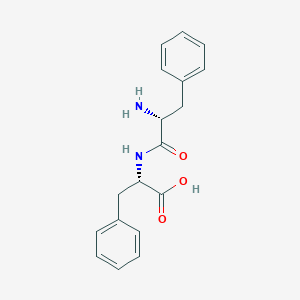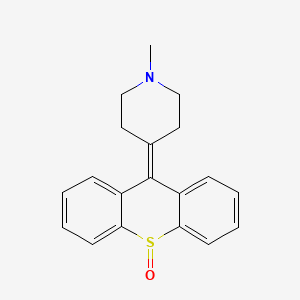
9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide is a chemical compound with the molecular formula C19H19NOS It is known for its unique structure, which includes a thioxanthene core and a piperidylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide typically involves the reaction of thioxanthene derivatives with piperidine derivatives under specific conditions. One common method includes the condensation of thioxanthene-10-oxide with 1-methyl-4-piperidone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.
化学反应分析
Types of Reactions
9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
科学研究应用
9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide has been studied for its applications in various scientific fields:
Chemistry: It is used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions and receptor binding.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers
作用机制
The mechanism of action of 9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
相似化合物的比较
Similar Compounds
- 3-Chloro-9-(1-methylpiperidylidene-4)thioxanthene-10-oxide
- 9-(1-Methylpiperidin-4-ylidene)-9H-thioxanthene 10-oxide
Uniqueness
Compared to similar compounds, 9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide stands out due to its specific substitution pattern and the presence of the piperidylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
314-01-2 |
|---|---|
分子式 |
C19H19NOS |
分子量 |
309.4 g/mol |
IUPAC 名称 |
9-(1-methylpiperidin-4-ylidene)thioxanthene 10-oxide |
InChI |
InChI=1S/C19H19NOS/c1-20-12-10-14(11-13-20)19-15-6-2-4-8-17(15)22(21)18-9-5-3-7-16(18)19/h2-9H,10-13H2,1H3 |
InChI 键 |
RBCUPYDCPIWHNX-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(=C2C3=CC=CC=C3S(=O)C4=CC=CC=C42)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



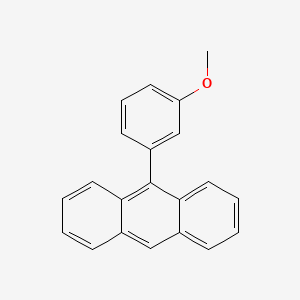
![(E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid ethyl ester](/img/structure/B14755775.png)
![N-[1-[[1-[[3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B14755792.png)
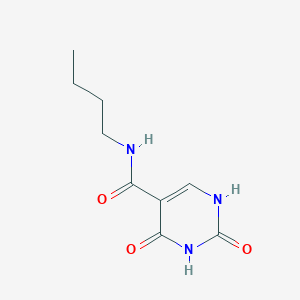
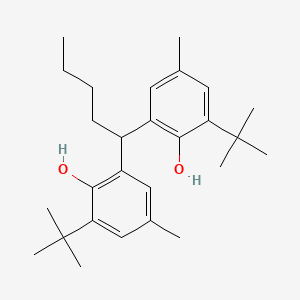

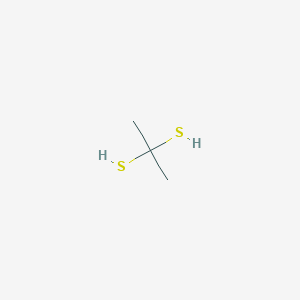
![1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one](/img/structure/B14755811.png)
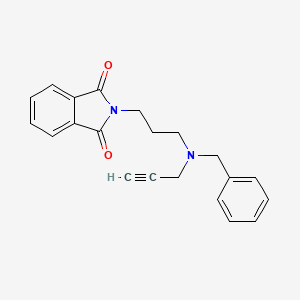
![1-Fluorobenzo[a]anthracene](/img/structure/B14755823.png)
![6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14755832.png)
![Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14755838.png)
